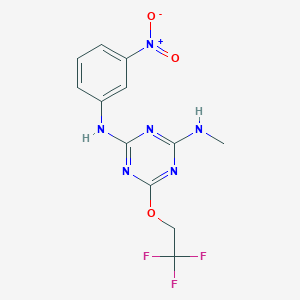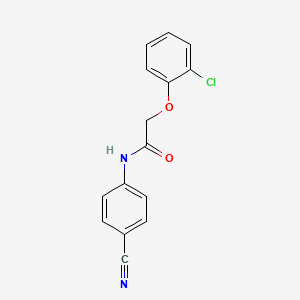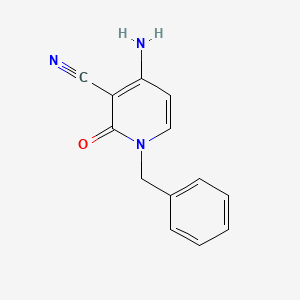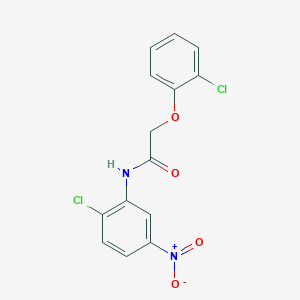![molecular formula C19H21NO4 B5695943 methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)
methyl 2-{[(mesityloxy)acetyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[(mesityloxy)acetyl]amino}benzoate, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 383.48 g/mol.
科学研究应用
Methyl 2-{[(mesityloxy)acetyl]amino}benzoate has numerous potential applications in scientific research. One of the most significant applications of methyl 2-{[(mesityloxy)acetyl]amino}benzoate is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that are produced by cells during normal metabolic processes and can cause oxidative damage to cellular components. The detection of ROS is crucial for understanding their role in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Another potential application of methyl 2-{[(mesityloxy)acetyl]amino}benzoate is its use as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to generate reactive oxygen species that can selectively destroy cancer cells. methyl 2-{[(mesityloxy)acetyl]amino}benzoate has been shown to have excellent photophysical properties that make it an ideal candidate for use in PDT.
作用机制
The mechanism of action of methyl 2-{[(mesityloxy)acetyl]amino}benzoate as a fluorescent probe for ROS involves the reaction between methyl 2-{[(mesityloxy)acetyl]amino}benzoate and ROS. The reaction results in the formation of a highly fluorescent product that can be detected using fluorescence spectroscopy. The mechanism of action of methyl 2-{[(mesityloxy)acetyl]amino}benzoate as a photosensitizer in PDT involves the absorption of light by methyl 2-{[(mesityloxy)acetyl]amino}benzoate, which results in the generation of singlet oxygen that can selectively destroy cancer cells.
Biochemical and Physiological Effects:
methyl 2-{[(mesityloxy)acetyl]amino}benzoate has been shown to have minimal toxicity in vitro and in vivo, making it an ideal candidate for use in biological systems. methyl 2-{[(mesityloxy)acetyl]amino}benzoate has been shown to be highly specific for ROS and can detect them at low concentrations. In addition, methyl 2-{[(mesityloxy)acetyl]amino}benzoate has been shown to have excellent photophysical properties that make it an ideal candidate for use in PDT.
实验室实验的优点和局限性
The advantages of using methyl 2-{[(mesityloxy)acetyl]amino}benzoate in lab experiments include its ease of synthesis, high specificity for ROS, and excellent photophysical properties. However, one limitation of using methyl 2-{[(mesityloxy)acetyl]amino}benzoate is its limited solubility in aqueous solutions, which can make it challenging to use in biological systems.
未来方向
There are numerous future directions for the use of methyl 2-{[(mesityloxy)acetyl]amino}benzoate in scientific research. One direction is the development of methyl 2-{[(mesityloxy)acetyl]amino}benzoate-based probes for the detection of other reactive species such as reactive nitrogen species. Another direction is the development of methyl 2-{[(mesityloxy)acetyl]amino}benzoate-based photosensitizers with improved photophysical properties for use in PDT. Additionally, the use of methyl 2-{[(mesityloxy)acetyl]amino}benzoate in combination with other therapeutic agents such as chemotherapy drugs could enhance the efficacy of cancer treatments. Overall, methyl 2-{[(mesityloxy)acetyl]amino}benzoate has significant potential for use in various scientific research applications, and further studies are needed to fully explore its capabilities.
合成方法
The synthesis of methyl 2-{[(mesityloxy)acetyl]amino}benzoate involves the reaction between mesityl oxide and 2-aminobenzoic acid in the presence of acetic anhydride. The reaction yields methyl 2-{[(mesityloxy)acetyl]amino}benzoate as a white crystalline powder with a yield of approximately 80%. The synthesis of methyl 2-{[(mesityloxy)acetyl]amino}benzoate is a relatively simple process and can be performed in a laboratory setting.
属性
IUPAC Name |
methyl 2-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-9-13(2)18(14(3)10-12)24-11-17(21)20-16-8-6-5-7-15(16)19(22)23-4/h5-10H,11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYDHVZPFWEBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2,4,6-trimethylphenoxy)acetyl]amino}benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5695867.png)

![methyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5695886.png)



![benzaldehyde (3,6,6-trimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5695921.png)

![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
![N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide](/img/structure/B5695940.png)

![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)
![4-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5695971.png)
